2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one
CAS No.: 713514-97-7
Cat. No.: VC2951151
Molecular Formula: C22H20N4O2
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.
![2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one - 713514-97-7](/images/structure/VC2951151.png)
Specification
CAS No. | 713514-97-7 |
---|---|
Molecular Formula | C22H20N4O2 |
Molecular Weight | 372.4 g/mol |
IUPAC Name | 2-amino-6-(morpholin-4-ylmethyl)-4-phenylindeno[1,2-d]pyrimidin-5-one |
Standard InChI | InChI=1S/C22H20N4O2/c23-22-24-19(14-5-2-1-3-6-14)18-20(25-22)16-8-4-7-15(17(16)21(18)27)13-26-9-11-28-12-10-26/h1-8H,9-13H2,(H2,23,24,25) |
Standard InChI Key | HTHYRSXNZLAKGY-UHFFFAOYSA-N |
SMILES | C1COCCN1CC2=C3C(=CC=C2)C4=NC(=NC(=C4C3=O)C5=CC=CC=C5)N |
Canonical SMILES | C1COCCN1CC2=C3C(=CC=C2)C4=NC(=NC(=C4C3=O)C5=CC=CC=C5)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
The compound 2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one likely shares the same molecular formula (C₂₂H₂₀N₄O₂) with its positional isomer and would have an identical molecular weight of 372.4 g/mol. This molecular weight is consistent with the complex heterocyclic structure containing multiple nitrogen atoms, oxygen atoms, and aromatic rings that constitute this compound . The molecular structure represents an important class of nitrogen-containing heterocycles with potential biological relevance.
Structural Features
The compound incorporates several key structural elements that contribute to its chemical and potential biological properties. The core structure is based on an indeno[1,2-d]pyrimidine scaffold, which provides rigidity and a specific three-dimensional arrangement of functional groups . Key structural components include:
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An indeno[1,2-d]pyrimidine core structure
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An amino group at position 2
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A phenyl substituent at position 4
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A ketone (oxo) group at position 5
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A morpholinomethyl group at position 6 (compared to position 9 in the documented isomer)
The morpholinomethyl group consists of a morpholine ring (a six-membered heterocycle containing both oxygen and nitrogen atoms) connected to the main structure via a methylene bridge. This morpholine component likely contributes to the compound's solubility profile and hydrogen bonding capabilities, potentially enhancing its pharmaceutical properties.
Physical and Chemical Properties
Computed Properties
Based on computational models and structure-based calculations for the related positional isomer, the following physical and chemical properties can be inferred:
Property | Value | Computational Method |
---|---|---|
Molecular Weight | 372.4 g/mol | PubChem 2.1 |
XLogP3-AA | 2.2 | XLogP3 3.0 |
Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 |
Hydrogen Bond Acceptor Count | 6 | Cactvs 3.4.8.18 |
Rotatable Bond Count | 3 | Cactvs 3.4.8.18 |
Exact Mass | 372.15862589 Da | PubChem 2.1 |
These calculated properties provide valuable insights into the compound's potential behavior in biological systems . The moderate lipophilicity (XLogP3-AA of 2.2) suggests a balanced distribution between aqueous and lipid phases, which may contribute to favorable membrane permeability. The presence of both hydrogen bond donors and acceptors indicates potential for specific interactions with biological macromolecules, including proteins and nucleic acids.
Chemical Identifiers
For the positional isomer (2-amino-9-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one), the following identifiers are documented, which would differ for the position 6 isomer:
Identifier Type | Value |
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IUPAC Name | 2-amino-9-(morpholin-4-ylmethyl)-4-phenylindeno[1,2-d]pyrimidin-5-one |
InChI | InChI=1S/C22H20N4O2/c23-22-24-19(14-5-2-1-3-6-14)18-20(25-22)17-15(7-4-8-16(17)21(18)27)13-26-9-11-28-12-10-26/h1-8H,9-13H2,(H2,23,24,25) |
InChIKey | DBNLJUHBHNYWKM-UHFFFAOYSA-N |
SMILES | C1COCCN1CC2=C3C(=CC=C2)C(=O)C4=C(N=C(N=C34)N)C5=CC=CC=C5 |
The position 6 isomer would have different structural identifiers reflecting its distinct connectivity pattern . These identifiers are essential for database referencing and unambiguous identification of the specific compound.
Structure-Activity Relationship Considerations
Impact of Positional Isomerism
The position of the morpholinomethyl group (position 6 versus position 9) could significantly impact the compound's biological activity profile due to several factors:
Core Structure Significance
The indeno[1,2-d]pyrimidine core represents a privileged structure in medicinal chemistry for both positional isomers, offering several advantageous features:
The rigid scaffold provides a framework that presents functional groups in specific spatial orientations, which can be crucial for molecular recognition by biological targets . Multiple nitrogen atoms contribute to hydrogen bonding capabilities, enhancing interactions with proteins and other biomolecules. The extended conjugated π-system enables π-stacking interactions with aromatic amino acid residues in proteins, contributing to binding affinity and specificity.
Functional Group Contributions
The amino group at position 2 serves as a hydrogen bond donor, introduces basic character, and represents a potential site for metabolic modifications or further derivatization . The phenyl group at position 4 provides hydrophobic interactions, offers potential for π-stacking with aromatic residues in protein binding sites, and influences the electronic distribution across the heterocyclic system. The ketone group at position 5 functions as a hydrogen bond acceptor, contributes to the electronic properties of the ring system, and may participate in metabolism and biotransformation processes.
The morpholinomethyl group enhances aqueous solubility through the morpholine oxygen, provides additional hydrogen bond accepting capability, introduces a basic nitrogen for potential salt formation, and offers conformational flexibility through the methylene linker . Its position (6 vs. 9) alters the three-dimensional presentation of this group, potentially affecting target recognition and binding properties.
Analytical Characterization Considerations
Chromatographic Methods
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be valuable for:
Separating and distinguishing between positional isomers, which might exhibit different retention times due to subtle differences in polarity and molecular shape . Assessing purity through detailed chromatographic analysis, particularly important for compounds intended for biological testing or pharmaceutical applications. Facilitating isolation of the specific isomer for further studies, enabling purification of the desired compound from reaction mixtures that might contain positional isomers or other structurally related impurities.
Structure-Based Design Considerations
Comparative Analysis with Position 9 Isomer
Systematic comparison of the position 6 and position 9 isomers could reveal important differences in pharmacological profiles:
The different positioning of the morpholinomethyl group would create distinct three-dimensional arrangements of functional groups, potentially leading to differences in binding affinity for specific targets . The positional isomers might exhibit altered pharmacokinetic profiles due to differences in metabolism, protein binding, or membrane permeability. Structure-activity relationship studies comparing the isomers could provide valuable insights into the optimal positioning of substituents for specific biological activities.
Functional Group Modifications
Building on the basic scaffold, several modifications could be explored to optimize properties:
Substitution of the phenyl ring at position 4 with various electron-donating or electron-withdrawing groups could modulate electronic properties and binding interactions . Modification of the amino group at position 2 to form secondary or tertiary amines might affect hydrogen bonding properties and metabolic stability. Alterations to the morpholine ring structure, such as introducing additional substituents or replacing it with other heterocycles (piperazine, piperidine, pyrrolidine), could optimize solubility and pharmacokinetic properties.
Conformational Analysis
Understanding the preferred conformations of both positional isomers would provide insights into:
Optimal binding orientations with biological targets, which could be explored through molecular modeling and docking studies . Energy differences between conformational states, which might affect the compound's ability to adopt bioactive conformations. Opportunities for conformational restriction to enhance potency and selectivity by pre-organizing the molecule in a conformation favorable for target binding.
Future Research Directions
Synthetic Methodology Development
Future research could focus on developing efficient and selective synthetic methods for 2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one:
Development of regioselective synthetic methods to specifically target position 6 substitution would be essential for obtaining the desired compound in high purity . Comparative synthesis of position 6 and position 9 isomers would enable side-by-side evaluation of their properties and activities. Optimization of synthetic routes for improved yields and purity would facilitate larger-scale production for extensive biological testing.
Comprehensive Biological Evaluation
A systematic biological assessment program would be valuable for understanding the compound's potential:
Screening against a diverse panel of biological targets could identify specific activities and selectivity profiles . Phenotypic screening in cellular models would reveal effects on complex biological systems and potential therapeutic applications. Structure-activity relationship studies examining the impact of various structural modifications could guide optimization efforts toward compounds with enhanced potency, selectivity, and drug-like properties.
Computational Studies
Computational approaches could provide valuable insights to complement experimental investigations:
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